Cas no 2228305-42-6 (5-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-1H-imidazol-2-amine)

5-1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-1H-imidazol-2-amine is a heterocyclic compound featuring both pyrazole and imidazole moieties, with a trifluoromethyl group enhancing its electronic properties. This structure imparts potential utility in pharmaceutical and agrochemical applications due to its ability to modulate biological activity. The presence of the trifluoromethyl group improves metabolic stability and lipophilicity, while the imidazole-2-amine moiety offers opportunities for further functionalization. Its well-defined molecular architecture makes it a valuable intermediate in medicinal chemistry, particularly for targeting enzyme inhibition or receptor modulation. The compound’s synthetic versatility allows for tailored modifications to optimize physicochemical and pharmacokinetic properties for specific research or industrial applications.
5-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-1H-imidazol-2-amine structure
2228305-42-6 structure
Product name:5-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-1H-imidazol-2-amine
CAS No:2228305-42-6
MF:C8H8F3N5
MW:231.177830696106
CID:5888811
PubChem ID:165632912

5-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-1H-imidazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 5-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-1H-imidazol-2-amine
    • EN300-1970050
    • 5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-imidazol-2-amine
    • 2228305-42-6
    • Inchi: 1S/C8H8F3N5/c1-16-3-4(5-2-13-7(12)14-5)6(15-16)8(9,10)11/h2-3H,1H3,(H3,12,13,14)
    • InChI Key: VUPWCZHIZUJKGA-UHFFFAOYSA-N
    • SMILES: FC(C1C(=CN(C)N=1)C1=CN=C(N)N1)(F)F

Computed Properties

  • Exact Mass: 231.07317976g/mol
  • Monoisotopic Mass: 231.07317976g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 259
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 72.5Ų

5-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-1H-imidazol-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1970050-10g
5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-imidazol-2-amine
2228305-42-6
10g
$5774.0 2023-09-16
Enamine
EN300-1970050-5.0g
5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-imidazol-2-amine
2228305-42-6
5g
$4890.0 2023-06-03
Enamine
EN300-1970050-0.25g
5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-imidazol-2-amine
2228305-42-6
0.25g
$1235.0 2023-09-16
Enamine
EN300-1970050-10.0g
5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-imidazol-2-amine
2228305-42-6
10g
$7250.0 2023-06-03
Enamine
EN300-1970050-0.1g
5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-imidazol-2-amine
2228305-42-6
0.1g
$1183.0 2023-09-16
Enamine
EN300-1970050-0.5g
5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-imidazol-2-amine
2228305-42-6
0.5g
$1289.0 2023-09-16
Enamine
EN300-1970050-2.5g
5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-imidazol-2-amine
2228305-42-6
2.5g
$2631.0 2023-09-16
Enamine
EN300-1970050-5g
5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-imidazol-2-amine
2228305-42-6
5g
$3894.0 2023-09-16
Enamine
EN300-1970050-0.05g
5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-imidazol-2-amine
2228305-42-6
0.05g
$1129.0 2023-09-16
Enamine
EN300-1970050-1.0g
5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-imidazol-2-amine
2228305-42-6
1g
$1686.0 2023-06-03

Additional information on 5-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-1H-imidazol-2-amine

Compound CAS No 2228305-42-6: 5-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-imidazol-2-amine

The compound with CAS No 2228305-42-6, known as 5-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-imidazol-2-amine, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a pyrazole ring and an imidazole ring, both of which are heterocyclic aromatic systems. The presence of a trifluoromethyl group and a methyl group further enhances its chemical properties, making it a subject of interest in contemporary research.

Recent studies have highlighted the importance of heterocyclic compounds like this one in drug discovery and development. The pyrazole ring is known for its ability to form hydrogen bonds, which is crucial in molecular recognition and bioavailability. Similarly, the imidazole ring contributes to the compound's stability and reactivity. The combination of these features makes this compound a promising candidate for targeted drug delivery systems and enzyme inhibitors.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to achieve high yields and purity. Researchers have employed various methodologies, including Ullmann coupling, Stille coupling, and click chemistry, to construct the desired molecule. These methods have been optimized to minimize side reactions and maximize the formation of the desired product.

In terms of applications, this compound has shown potential in the field of cancer therapy. Its ability to inhibit specific kinases involved in tumor growth has been demonstrated in preclinical studies. Additionally, the compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics against drug-resistant pathogens.

Recent advancements in computational chemistry have enabled researchers to predict the bioavailability and toxicity profile of this compound more accurately. Using tools like QSAR modeling and molecular docking studies, scientists can assess how this compound interacts with biological systems at the molecular level. These insights are invaluable for guiding further experimental work and refining the compound's properties for therapeutic use.

The structural uniqueness of this compound also makes it a valuable tool in material science. Its ability to form stable complexes with metal ions has led to its exploration as a potential component in catalysts and sensor materials. Furthermore, the compound's fluorescence properties under certain conditions suggest its utility in bioimaging applications.

In conclusion, the compound with CAS No 2228305-42-6 represents a cutting-edge advancement in organic chemistry. Its versatile structure, combined with recent research findings, positions it as a key player in multiple scientific domains. As ongoing studies continue to uncover its full potential, this compound is poised to make significant contributions to both academic research and industrial applications.

Recommend Articles

Recommended suppliers
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.